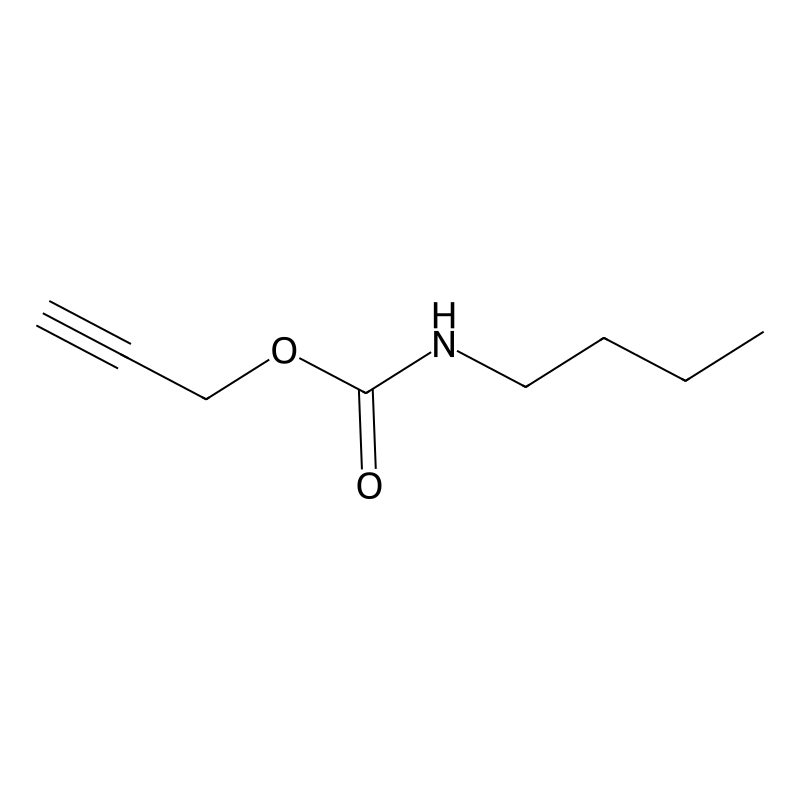

Carbamic acid, butyl-, 2-propynyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Industrial Applications

Application: The chemical (IPBC) is a synthetic preservative and biocide. It is also used as a film preservative in paints and coatings.

Pesticides

Personal Care Products

Application: It is used as a preservative in a wide range of consumer and commercial products, including personal care products.

Paints, Lacquers, and Varnishes

Synthesis of Pyrrolo [2,1-a]isoquinolines

Disinfectant, Fungicide, and Algicide

Application: The chemical was first registered in the United States in 1975 for use as a disinfectant, fungicide, and algicide.

Antimicrobial and Conventional Chemical

Cleaning and Washing Agents

Application: The chemical is used in cleaning and washing agents.

Adhesives and Binding Agents

Application: The chemical is used in adhesives and binding agents.

Corrosion Inhibitors

Application: The chemical is used as a corrosion inhibitor.

Fillers and Surface Treatment

Application: The chemical is used in fillers and surface treatment.

Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl butylcarbamate, is an organic compound with the molecular formula CHNO and a molecular weight of 155.19 g/mol. It is characterized by its structure, which includes a butyl group attached to the nitrogen of the carbamic acid and a 2-propynyl group attached to the carbonyl carbon. This compound is typically a colorless liquid or solid with low toxicity, making it suitable for various applications in the chemical industry and beyond .

The exact mechanism of IPBC's antimicrobial activity is still under investigation []. However, it is believed to disrupt essential cellular processes in microorganisms. Potential mechanisms include:

- Inhibition of protein synthesis: IPBC may interfere with the function of ribosomes, which are essential for protein production in cells.

- Disruption of cell membranes: The propargyl group might interact with and damage the cell membrane of microorganisms, leading to leakage of cellular contents and cell death.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form butylamine and propynoic acid.

- Esterification: It can react with alcohols to form new esters, releasing butanol in the process.

- Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various derivatives depending on the nucleophile used.

These reactions are significant for both its degradation in environmental contexts and its utility in synthetic organic chemistry .

The synthesis of carbamic acid, butyl-, 2-propynyl ester can be achieved through several methods:

- Direct Esterification: Reacting butylamine with 2-propynyl chloroformate under controlled conditions.

- Transesterification: Using butanol and propynoic acid in the presence of an acid catalyst to yield the desired ester.

- Carbonylation: Involving the reaction of butylenes with carbon monoxide in the presence of catalysts to form carbamate esters.

These methods highlight the versatility of this compound's synthesis in organic chemistry laboratories .

Several compounds share structural similarities with carbamic acid, butyl-, 2-propynyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Carbamic acid, methyl-, 2-propynyl ester | CHNO | Methyl group instead of butyl; different solubility properties |

| Carbamic acid, ethyl-, 2-propynyl ester | CHNO | Ethyl group; slightly different reactivity |

| Carbamic acid, propyl-, 2-propynyl ester | CHNO | Propyl group; varies in volatility |

Carbamic acid, butyl-, 2-propynyl ester stands out due to its specific combination of functional groups that confer unique physical and chemical properties, making it particularly effective as a biocide and preservative without significant toxicity concerns .

Physical Description

XLogP3

GHS Hazard Statements

H302+H332 (93.88%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (97.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (24.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (97.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Carbamic acid, N-butyl-, 2-propyn-1-yl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.